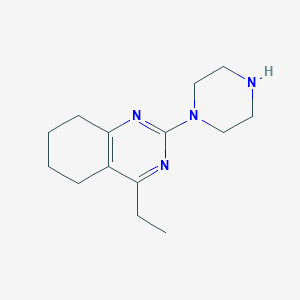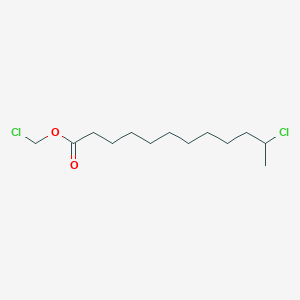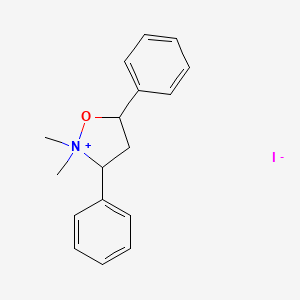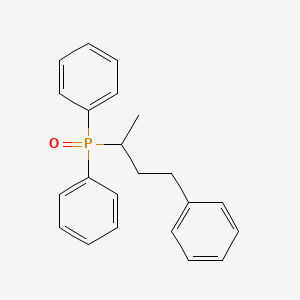
Oxo(diphenyl)(4-phenylbutan-2-yl)-lambda~5~-phosphane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Oxo(diphenyl)(4-phenylbutan-2-yl)-lambda~5~-phosphane is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphorus atom bonded to two phenyl groups, a 4-phenylbutan-2-yl group, and an oxo group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Oxo(diphenyl)(4-phenylbutan-2-yl)-lambda~5~-phosphane typically involves the reaction of diphenylphosphine oxide with 4-phenylbutan-2-yl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction. The reaction mixture is typically heated to a temperature of around 80-100°C to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are continuously fed into a reactor where they undergo the nucleophilic substitution reaction. The product is then purified using techniques such as distillation or recrystallization to obtain a high-purity compound suitable for various applications.
化学反应分析
Types of Reactions
Oxo(diphenyl)(4-phenylbutan-2-yl)-lambda~5~-phosphane can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides or phosphonic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of phosphine derivatives.
Substitution: The phenyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in an aqueous or organic solvent at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, and the reactions are usually conducted in an inert atmosphere to prevent oxidation.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid, and the reactions are performed under acidic conditions.
Major Products Formed
Oxidation: Phosphine oxides or phosphonic acids.
Reduction: Hydroxyl-substituted phosphine derivatives.
Substitution: Various substituted phosphine compounds depending on the electrophile used.
科学研究应用
Oxo(diphenyl)(4-phenylbutan-2-yl)-lambda~5~-phosphane has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals. These complexes are studied for their catalytic properties in various organic reactions.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized as an intermediate in the synthesis of other organophosphorus compounds with applications in agriculture, such as pesticides and herbicides.
作用机制
The mechanism of action of Oxo(diphenyl)(4-phenylbutan-2-yl)-lambda~5~-phosphane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.
相似化合物的比较
Similar Compounds
Diphenylphosphine oxide: Similar structure but lacks the 4-phenylbutan-2-yl group.
Triphenylphosphine oxide: Contains three phenyl groups instead of the 4-phenylbutan-2-yl group.
Oxo(triphenyl)-lambda~5~-phosphane: Similar structure but with three phenyl groups.
Uniqueness
Oxo(diphenyl)(4-phenylbutan-2-yl)-lambda~5~-phosphane is unique due to the presence of the 4-phenylbutan-2-yl group, which imparts distinct chemical and physical properties
属性
CAS 编号 |
86105-34-2 |
|---|---|
分子式 |
C22H23OP |
分子量 |
334.4 g/mol |
IUPAC 名称 |
3-diphenylphosphorylbutylbenzene |
InChI |
InChI=1S/C22H23OP/c1-19(17-18-20-11-5-2-6-12-20)24(23,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-16,19H,17-18H2,1H3 |
InChI 键 |
YXGUXRSLXHEAQG-UHFFFAOYSA-N |
规范 SMILES |
CC(CCC1=CC=CC=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


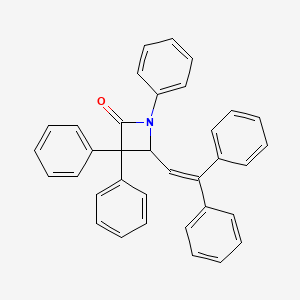
![11-Hydroxy-3,10-dimethoxy-12H-benzo[b]xanthen-12-one](/img/structure/B14409446.png)

![5-{[4-(Trifluoromethyl)phenyl]methyl}-5,6-dihydrophenanthridine](/img/structure/B14409452.png)

![4-Butyl-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B14409463.png)
![2,8-Dimethyl-1,7-dioxaspiro[5.5]undecane](/img/structure/B14409469.png)
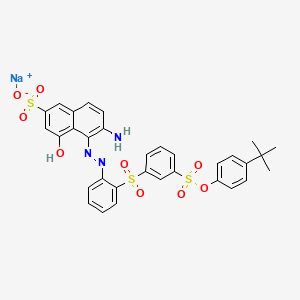
![6-Cyclopropyl-5-oxo-2-phenyl-2H,4H-5lambda~5~-[1,3]dioxino[5,4-b]pyridine](/img/structure/B14409480.png)
![1-Ethoxy-4-[2-nitro-1-(4-propoxyphenyl)ethyl]benzene](/img/structure/B14409492.png)
